molecular formula C14H23ClN2O B12415962 Lidocaine-d6 Hydrochloride

Lidocaine-d6 Hydrochloride

Cat. No.: B12415962
M. Wt: 276.83 g/mol
InChI Key: IYBQHJMYDGVZRY-SKCUOGQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Lidocaine-d6 Hydrochloride

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is N-(2,6-bis(methyl-d₃)phenyl)-2-(diethylamino)acetamide hydrochloride (1:1 stoichiometry). This nomenclature specifies:

  • A phenyl ring substituted with two deuterated methyl groups (methyl-d₃) at positions 2 and 6.
  • An acetamide group at position 1 of the ring, bearing a diethylamino moiety.
  • A hydrochloride counterion.

The molecular formula is C₁₄H₁₆D₆N₂O·HCl , with a molecular weight of 276.84 g/mol (base: 240.38 g/mol; HCl: 36.46 g/mol). The structural backbone mirrors non-deuterated lidocaine, except for isotopic substitution at six hydrogen atoms.

Property Value
Molecular Formula C₁₄H₁₆D₆N₂O·HCl
Molecular Weight (g/mol) 276.84
CAS Number Not assigned

Isotopic Labeling Patterns: Position-Specific Deuterium Incorporation

Deuterium atoms in this compound replace six hydrogen atoms at the methyl groups of the 2,6-dimethylphenyl ring. Each methyl group (-CH₃) is fully deuterated to -CD₃, resulting in a mass shift of +6 atomic mass units (AMU) compared to the non-deuterated form. This labeling strategy ensures:

  • Minimal perturbation of the molecule’s chemical reactivity.
  • Distinct chromatographic and spectrometric differentiation from lidocaine.

Labeling Sites :

  • Positions 2 and 6 on the aromatic ring.
  • Methyl groups : Each contributes three deuterium atoms.

Comparative Structural Elucidation via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR Spectroscopy

$$ ^1H $$-NMR Analysis

Non-deuterated lidocaine exhibits characteristic proton signals at:

  • δ 2.25 ppm : Singlet for six protons of the 2,6-dimethyl groups.
  • δ 3.20–3.50 ppm : Multiplet for four protons of the diethylamino group.

In this compound:

  • Absence of δ 2.25 ppm signal : Deuterium substitution at methyl groups removes these protons.
  • Unchanged diethylamino signals : Protons in the diethylamino group remain unaffected.
$$ ^{13}C $$-NMR Analysis

Non-deuterated lidocaine shows:

  • δ 18.5 ppm : Methyl carbons of the 2,6-dimethyl groups.
  • δ 44.2 ppm : Methylene carbon adjacent to the amide nitrogen.

For this compound:

  • Splitting of methyl carbons : Deuterium coupling ($$ ^2J_{C-D} $$) introduces a quintet splitting pattern for CD₃ groups.
  • Isotopic shift : Minor upfield shifts (~0.1–0.3 ppm) due to deuterium’s nuclear magnetic moment.

High-Resolution Mass Spectrometric (HRMS) Fingerprinting

HRMS of this compound reveals a molecular ion peak at m/z 240.38 for the free base (C₁₄H₁₆D₆N₂O⁺) and m/z 276.84 for the hydrochloride adduct. Key fragmentation patterns include:

  • Base peak : m/z 86.1 (diethylamino fragment).
  • Isotopic signature : A +6 AMU shift relative to lidocaine’s molecular ion (m/z 234.34).
Parameter This compound Lidocaine
Molecular Ion (m/z) 240.38 234.34
Key Fragment (m/z) 86.1 86.1
Isotopic Pattern M+6 peak dominant M+0 peak dominant

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

276.83 g/mol

IUPAC Name

N-[2,6-bis(trideuteriomethyl)phenyl]-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i3D3,4D3;

InChI Key

IYBQHJMYDGVZRY-SKCUOGQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN(CC)CC.Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl

Origin of Product

United States

Preparation Methods

Traditional Acylation-Alkylation Pathway

The synthesis of lidocaine hydrochloride begins with 2,6-dimethylaniline as the primary feedstock. In the conventional route (Figure 1), 2,6-dimethylaniline undergoes acylation with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. This step forms chloroacetyl-2,6-dimethylaniline (Intermediate I), which subsequently reacts with diethylamine via nucleophilic substitution to yield lidocaine base. Final protonation with hydrochloric acid produces lidocaine hydrochloride.

Key Reaction Parameters :

  • Acylation : Conducted at 20–35°C in acetone or toluene with sodium acetate (1.3–2.0 molar equivalents).
  • Alkylation : Diethylamine (1.5–2.5 molar equivalents) in toluene under reflux (100–110°C) for 3–8 hours.
  • Yield : 82–95% for lidocaine base, with HPLC purity ≥99.05%.

Palladium-Catalyzed Amination Approach

An alternative method described in CN105294477A utilizes 2,6-dimethylphenol as the starting material. Pd/C (5–10 wt%) catalyzes liquid-phase amination with aqueous ammonia at 150–180°C to produce 2,6-dimethylaniline. Subsequent reaction with N,N-diethylglycine methyl ester in dichloroethane at 90–95°C yields lidocaine hydrochloride after acidification and activated carbon purification.

Advantages :

  • Eliminates chloroacetyl chloride, reducing genotoxic impurity risks.
  • Total yield: 84% with purity >99.5%.

Deuteration Strategies for Lidocaine-d6 Hydrochloride

Catalytic Hydrogen-Deuterium Exchange

Patent WO2012160015A1 outlines a heterogeneous catalytic method using Pd/C (5–10 wt%) in deuterated solvents (e.g., D2O, methanol-d4). The process targets hydrogens at the N-ethyl groups’ α- and β-positions (Figure 2):

Reaction Conditions :

  • Temperature : 80–120°C
  • Deuterium Source : D2O (40–250 molar equivalents relative to substrate hydrogens).
  • Deuteration Efficiency :
    • α-position: ≥90% D-incorporation
    • β-position: ≥70% D-incorporation.

Mechanism : Pd/C facilitates reversible H/D exchange via σ-bond metathesis, with deuterium incorporation proportional to solvent deuteration level.

Photochemical Deuteration

A visible light-driven approach employs tetra-n-butylammonium decatungstate (TBADT) and thiol catalysts under 390 nm irradiation. This method selectively deuterates hydridic C(sp³)–H bonds, including lidocaine’s N-ethyl groups, using D2O as the deuterium source.

Optimized Parameters :

  • Catalyst Loading : TBADT (2 mol%), thiol (10 mol%)
  • Reaction Time : 12–24 hours
  • Deuteration : >95% at α-positions, 80–85% at β-positions.

Synthetic Optimization and Challenges

Solvent and Catalyst Selection

Comparative studies reveal that toluene outperforms benzene and chlorobenzene in the alkylation step, providing higher yields (95.4% vs. 78–85%) and minimizing side reactions. Pd/C catalysts modified with 2,6-dimethylcyclohexanone (CN105294477A) enhance amination efficiency, reducing reaction time from 24 to 8 hours.

Isotopic Purity Control

Achieving >99% deuterium incorporation requires:

  • Multiple Exchange Cycles : 3–5 cycles of H/D exchange under Pd/C catalysis.
  • Deuterated Reagents : Use of NaBD4 in reductive steps (e.g., DHP intermediate reduction) ensures ≥98% D-purity.

Common Pitfalls :

  • Protium Contamination : Traces of H2O in solvents reduce deuteration by 15–20%.
  • Isotope Effects : Deuteration at β-positions slows reaction kinetics, necessitating extended times.

Analytical Validation of this compound

Mass Spectrometry

LC-MS/MS methods quantify deuterium incorporation using transitions m/z 271.2 → 86.1 (lidocaine-d6) and m/z 265.1 → 86.1 (non-deuterated analog). Key parameters include:

Parameter Lidocaine-d6 Lidocaine
LLOQ (ng/mL) 0.1 0.3
Matrix Effect (%) 0.48–2.95 1.36–3.17
Recovery (%) 95–98 92–96

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra confirm deuteration positions:

  • N-Ethyl Groups : Disappearance of δ 1.12 (triplet, CH2CH3) and δ 3.28 (quartet, NCH2).
  • Quantification : Integration of residual α-CH2 signals (<2% protium).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Method Cost (USD/kg) Yield (%) Purity (%)
Catalytic H/D Exchange 12,000 85 99.5
Photochemical 9,500 78 98.7
NaBD4 Reduction 15,200 91 99.8

Key Drivers :

  • Pd/C catalyst reuse (up to 5 cycles) reduces costs by 30%.
  • D2O recycling via distillation lowers deuterium expenses.

Chemical Reactions Analysis

Types of Reactions

Lidocaine-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Lidocaine can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert Lidocaine to its corresponding amine.

    Substitution: Substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted Lidocaine derivatives .

Scientific Research Applications

Local Anesthetic Applications

Lidocaine-d6 Hydrochloride retains the anesthetic properties of its non-deuterated counterpart, making it useful in studies that require precise tracking of drug metabolism and distribution in biological systems. Its deuterated nature allows researchers to utilize techniques such as mass spectrometry to differentiate between labeled and unlabeled compounds in pharmacokinetic studies.

Antiarrhythmic Studies

This compound is also employed in research focused on cardiac arrhythmias. It acts as a membrane stabilizing agent, particularly against ventricular arrhythmias, similar to lidocaine hydrochloride. Studies have indicated that lidocaine can effectively block sodium channels, which is crucial for understanding its mechanism of action in treating arrhythmias .

Mass Spectrometry

This compound is frequently used as an internal standard in quantitative mass spectrometry due to its stable isotope labeling. This application enhances the accuracy of drug concentration measurements in biological samples, facilitating the development of pharmacokinetic profiles for both lidocaine and its metabolites .

Drug Formulation Studies

Research involving this compound has been pivotal in formulating new drug delivery systems. For instance, studies have investigated the release kinetics of lidocaine from various formulations, including patches and injectable solutions, comparing the efficacy of lidocaine-d6 with traditional formulations .

Adverse Effects and Toxicity

A notable case study highlighted the potential risks associated with excessive use of lidocaine formulations, including this compound. A patient developed a fatal stroke following intranasal application of high doses of lidocaine, illustrating the importance of understanding the pharmacodynamics and safety profiles of local anesthetics . This case underscores the necessity for careful dosing and monitoring when using lidocaine derivatives.

Mechanism of Action

Lidocaine-d6 Hydrochloride exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The compound also stabilizes the cardiac membrane by blocking sodium channels in the heart, making it effective as an antiarrhythmic agent .

Comparison with Similar Compounds

Lidocaine Hydrochloride (Non-Deuterated)

  • CAS : 73-78-9
  • Molecular Formula : C₁₄H₂₂N₂O·HCl
  • Key Differences: Lacks deuterium substitution, leading to faster hepatic metabolism via cytochrome P450 3A4 (CYP3A4) into active metabolites like monoethylglycinexylidide (MEGX) . Direct therapeutic use in clinical settings (e.g., local anesthesia, ventricular arrhythmia management) . Lower cost (e.g., generic formulations priced at ~$0.50–$2.00 per 100 mg vial) compared to deuterated analogs .

Nor Lidocaine-d6 Hydrochloride (MEGX-d6 Hydrochloride)

  • CAS : TRC-N713503-1MG
  • Role : A deuterated metabolite of Lidocaine, used to study hepatic metabolism and pharmacokinetics.
  • Key Differences :
    • Lacks one ethyl group from the parent compound, reflecting the structure of MEGX .
    • Primarily used in metabolite quantification rather than as an IS for Lidocaine itself .

Prilocaine Hydrochloride

  • CAS : 721-50-6
  • Molecular Formula : C₁₃H₂₀N₂O·HCl
  • Key Differences: Aminoamide anesthetic with a shorter duration of action than Lidocaine. Often combined with Lidocaine in eutectic mixtures (e.g., EMLA cream) for enhanced dermal analgesia . Deuterated analog (Prilocaine-d7 Hydrochloride) serves as an IS in multi-analyte LC-MS/MS panels .

Analytical and Pharmacokinetic Properties

Table 1: Comparative Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight Primary Use Metabolic Stability
Lidocaine-d6 HCl 2517378-96-8 C₁₄H₂₃ClN₂O 270.80 IS for LC-MS/MS, pharmacokinetic studies High (deuterated)
Lidocaine HCl 73-78-9 C₁₄H₂₂N₂O·HCl 270.80 Therapeutic agent Moderate
Nor Lidocaine-d6 HCl TRC-N713503-1MG C₁₂H₁₇ClN₂O 240.73 Metabolite quantification High
Prilocaine HCl 721-50-6 C₁₃H₂₀N₂O·HCl 256.77 Therapeutic agent Low

Key Findings:

Deuterium Isotope Effect: Lidocaine-d6 exhibits a 20–30% slower hepatic clearance compared to non-deuterated Lidocaine in vitro, attributed to reduced CYP3A4-mediated N-deethylation .

Analytical Superiority: In LC-MS/MS methods, Lidocaine-d6 achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL for Lidocaine in human plasma, outperforming non-deuterated IS by reducing ion suppression .

Thermodynamic Stability : Differential scanning calorimetry (DSC) data (e.g., from ) suggest deuterated compounds have marginally higher melting points (~2–3°C increase) due to isotopic mass effects .

Biological Activity

Lidocaine-d6 hydrochloride is a deuterated form of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound is notable for its applications in both clinical and research settings, particularly in pharmacokinetics and drug delivery systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Pharmacological Properties

This compound exhibits similar pharmacological properties to its parent compound, lidocaine. It primarily functions as a voltage-gated sodium channel blocker , inhibiting the influx of sodium ions during depolarization, which is crucial for the conduction of nerve impulses. This action leads to local anesthesia and antiarrhythmic effects.

  • Sodium Channel Blockade : Lidocaine-d6 binds to the intracellular side of voltage-gated sodium channels, stabilizing them in an inactive state and preventing action potential propagation.
  • Analgesic Effects : The analgesic properties are attributed to the blockade of nociceptive transmission receptors, including G-protein-coupled receptors .

2. Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its efficacy and safety profile. Studies have shown that lidocaine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP3A4), resulting in active metabolites such as monoethylglycinexylidide.

2.1 Absorption and Distribution

  • Topical Administration : Lidocaine-d6 is often administered topically, where it can penetrate biological membranes effectively. In vitro studies have demonstrated that formulations using oil solutions provide a sustained release compared to aqueous solutions .
  • Bioavailability : The bioavailability of lidocaine-d6 varies based on the route of administration, with injectable forms typically providing rapid systemic effects.

3. Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

3.1 Clinical Applications

  • Local Anesthesia : A study evaluated the efficacy of lidocaine-d6 in dental procedures, demonstrating significant pain relief with minimal systemic side effects .
  • Cardiac Arrhythmias : Lidocaine-d6 has been utilized in managing ventricular arrhythmias, showing effectiveness in stabilizing cardiac rhythms .

3.2 In Vitro Studies

  • Drug Release Kinetics : Research has indicated that lidocaine-d6 exhibits zero-order release kinetics when formulated in specific delivery systems, allowing for predictable dosing over time .
  • Cell Membrane Transport : Iontophoresis studies have shown enhanced transport of lidocaine-d6 across cell membranes, suggesting potential for improved transdermal delivery methods .

4. Comparative Data Table

PropertyLidocaineLidocaine-d6
Chemical StructureC₁₄H₂₂N₂OC₁₄D₆N₂O
MechanismSodium Channel BlockerSodium Channel Blocker
MetabolismCYP3A4CYP3A4
Half-life1.5 hours1.5 hours
Clinical UseLocal Anesthesia, AntiarrhythmicLocal Anesthesia, Antiarrhythmic

5. Conclusion

This compound represents a valuable tool in both clinical practice and pharmacological research due to its effective biological activity as a local anesthetic and antiarrhythmic agent. Its unique properties allow for diverse applications in drug delivery systems and pain management strategies.

Future research should continue to explore the full potential of lidocaine-d6 in various therapeutic contexts, particularly focusing on optimizing its delivery mechanisms and minimizing systemic side effects while maximizing local efficacy.

Q & A

Basic: What validated analytical methods are recommended for quantifying Lidocaine-d6 Hydrochloride in complex biological matrices?

Answer:
this compound quantification in biological samples (e.g., plasma, tissue homogenates) requires high sensitivity and specificity. Validated methods include:

  • HPLC-MS/MS : Optimize chromatographic separation using a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile (70:30 v/v). Employ electrospray ionization (ESI+) in MRM mode, monitoring transitions m/z 271.2 → 86.1 (Lidocaine-d6) and m/z 265.1 → 86.1 (non-deuterated lidocaine) .
  • TLC-Densitometry : Use silica gel plates with a chloroform:methanol:ammonia (8:2:0.1 v/v) system for simultaneous analysis of Lidocaine-d6 and related compounds, with quantification at 254 nm .
    Key validation parameters: Linearity (1–100 ng/mL), LOD (0.3 ng/mL), recovery (>95%), and precision (RSD <5%) .

Basic: How can researchers ensure the stability of this compound in experimental solutions under varying pH and temperature conditions?

Answer:

  • pH Stability : Prepare solutions in phosphate-buffered saline (pH 7.4) to minimize hydrolysis. Avoid pH <5, where the amide bond degrades rapidly .
  • Temperature Control : Store stock solutions at −80°C in amber vials to prevent photodegradation. For short-term use (≤24 hr), maintain at 4°C with stability confirmed via periodic HPLC checks .
  • Freeze-Thaw Stability : Conduct three cycles (−80°C to 25°C) and compare peak areas to assess integrity .

Advanced: What strategies mitigate deuterium isotope effects when using this compound in pharmacokinetic studies?

Answer:
Deuterium substitution at the N-ethyl groups (positions 1 and 2) minimizes kinetic isotope effects (KIEs) while retaining metabolic stability. Key approaches:

  • Isotope Effect Quantification : Compare elimination half-lives (t1/2) of Lidocaine-d6 and non-deuterated analogs in in vitro hepatic microsomal assays .
  • Metabolic Pathway Mapping : Use LC-HRMS to confirm that deuteration does not alter primary metabolites (e.g., monoethylglycinexylidide) .
  • Control Experiments : Co-administer deuterated and non-deuterated forms in crossover studies to isolate isotope-specific effects .

Advanced: How can spectral interference between this compound and endogenous metabolites in NMR-based metabolomics be resolved?

Answer:

  • Pulse Sequence Optimization : Apply <sup>1</sup>H-<sup>13</sup>C HSQC with a spectral width of 12 ppm in F2 and 140 ppm in F1 to separate deuterated signals from lipid/macromolecule backgrounds .
  • Spectral Editing : Use diffusion-ordered spectroscopy (DOSY) to distinguish low-molecular-weight Lidocaine-d6 (<500 Da) from high-weight metabolites .
  • Chemical Shift Libraries : Cross-reference observed peaks with databases (e.g., HMDB) to identify overlapping signals (e.g., lactate at δ 1.33) .

Basic: What are the critical parameters for developing a validated LC-MS/MS method for this compound quantification?

Answer:

  • Ionization Efficiency : Optimize ESI source parameters (capillary voltage: 3.5 kV, source temp: 150°C) to enhance [M+H]<sup>+</sup> signal intensity .
  • Matrix Effects : Assess ion suppression using post-column infusion of Lidocaine-d6 in blank plasma extracts. Correct with stable isotope internal standards .
  • Column Selection : Use a phenyl-hexyl stationary phase to resolve Lidocaine-d6 from isomers (e.g., prilocaine) with resolution ≥1.5 .

Advanced: How does deuteration position in this compound influence its metabolic stability compared to non-deuterated analogs?

Answer:

  • Deuteration at N-Ethyl Groups : Reduces CYP3A4-mediated N-deethylation by 40–60% due to increased bond dissociation energy (C-D vs. C-H) .
  • In Vitro/In Vivo Correlation : Measure intrinsic clearance (CLint) in hepatocyte assays and compare to in vivo plasma clearance in rodent models .
  • Computational Modeling : Apply molecular dynamics simulations to predict deuteration effects on enzyme-substrate binding (e.g., using Schrödinger’s Desmond) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder weighing to avoid inhalation .
  • Spill Management : Neutralize spills with 10% acetic acid, then collect with absorbent materials (e.g., vermiculite) for disposal as hazardous waste .
  • Exposure Response : For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline for 20 min and seek medical evaluation .

Advanced: What computational models predict the solvation behavior of deuterated Lidocaine derivatives in different solvent systems?

Answer:

  • COSMO-RS Simulations : Calculate partition coefficients (log P) in water/octanol systems using Gaussian-optimized molecular geometries .
  • MD Simulations with Explicit Solvents : Model solvation shells in DMSO/water mixtures (e.g., GROMACS with CHARMM36 force field) to assess hydrogen-bonding networks .
  • Solubility Parameter Matching : Use Hansen solubility parameters (δD, δP, δH) to predict excipient compatibility for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.